molecular formula C22H16BrN5S B3556710 2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3556710
M. Wt: 462.4 g/mol
InChI Key: LDHJVSXNBWVWJA-UHFFFAOYSA-N
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Description

2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a unique combination of a triazole ring and a benzodiazole moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common synthetic route includes the following steps:

These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

These reactions are typically carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be facilitated by the presence of a catalyst.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and benzodiazole moieties, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5S/c23-16-8-6-7-15(13-16)21-26-27-22(28(21)17-9-2-1-3-10-17)29-14-20-24-18-11-4-5-12-19(18)25-20/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHJVSXNBWVWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
2-({[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

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